

Step-by-step isoTOP-ABPP workflow using IA-alkyne probes

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Compound of Interest

Compound Name: *N*-benzyl-2-iodo-*N*-(prop-2-yn-1-yl)acetamide

CAS No.: 2199518-90-4

Cat. No.: B2895904

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Application Note & Protocol

Title: Quantitative Cysteine Reactivity Profiling using isoTOP-ABPP with Iodoacetamide-Alkyne Probes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), a powerful chemoproteomic technique for the quantitative analysis of cysteine reactivity across the proteome.^{[1][2][3]} By leveraging a cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probe in combination with isotopically labeled tags, this method enables the precise identification of probe-modified peptides and the quantification of changes in cysteine reactivity.^{[1][4]} These changes can signify alterations in protein conformation, post-translational modifications, or engagement by covalent ligands, making isoTOP-ABPP an invaluable tool for drug discovery, target validation, and fundamental biology.^{[2][3]} We present the core principles, a step-by-step experimental workflow, data analysis considerations, and essential controls for successful implementation.

Introduction: The Significance of Cysteine

Reactivity

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol side chain, making it a hotspot for both functional post-translational modifications (PTMs) and covalent interactions with electrophilic small molecules.^{[1][5]} The reactivity of a specific cysteine is not static; it is finely tuned by its local protein microenvironment. Consequently, changes in protein conformation, oxidation state, or ligand binding can alter a cysteine's reactivity. Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that uses active site-directed chemical probes to assess the functional state of enzymes and other proteins directly in complex biological systems.^{[2][4][6]}

The isoTOP-ABPP platform is an advanced iteration of this approach that provides a quantitative, proteome-wide readout of cysteine reactivity.^{[2][4]} The method uses a broadly reactive, alkyne-tagged electrophile, Iodoacetamide-Alkyne (IA-alkyne), to covalently label accessible and nucleophilic cysteine residues within a proteome.^{[1][7][8][9]} Subsequent isotopic tagging and a specialized tandem digestion strategy allow for the robust identification and quantification of these reactive sites by mass spectrometry.^{[4][6][10]} This enables researchers to compare cysteine reactivity between two different proteome states (e.g., drug-treated vs. vehicle-treated), revealing sites of target engagement or allosteric modulation.^{[2][11]}

Principle of the isoTOP-ABPP Method

The isoTOP-ABPP workflow is a multi-stage process designed to isolate and identify only those peptides that have been covalently modified by the IA-alkyne probe. The "isoTOP" component (Isotopic Tandem Orthogonal Proteolysis) is key to its power, combining stable isotope labeling for quantification with a dual-enzyme digestion that confirms the exact site of probe modification.^{[4][6][10]}

The core workflow can be summarized in five key stages:

- **Proteome Labeling:** Two distinct proteome samples (e.g., Control and Treated) are incubated with the IA-alkyne probe. The probe forms a covalent bond with reactive cysteine residues.

- Click Chemistry & Isotopic Tagging: The alkyne handle on the probe is conjugated to an azide-containing biotin tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[7][12][13] Crucially, two isotopic versions of the biotin tag are used: a "light" version for one sample and a "heavy" version for the other. These tags also contain a protease cleavage site (e.g., for TEV protease).[10][14]
- Enrichment: The two proteomes are combined, and the biotin-tagged proteins are captured and enriched using streptavidin-coated beads.[15][16][17] Unlabeled proteins are washed away, significantly reducing sample complexity.[18]
- Tandem Orthogonal Proteolysis (TOP): The enriched proteins, still bound to the beads, undergo a two-step digestion.
 - First, Trypsin Digestion: Trypsin is added to digest the proteins into peptides. The probe-labeled peptide, however, remains attached to the bead via the biotin-streptavidin interaction.
 - Second, TEV Protease Digestion: After washing away the tryptic peptides, a specific protease (e.g., TEV) is used to cleave the specialized linker, releasing only the probe-labeled peptide from the beads.[10]
- LC-MS/MS Analysis: The released peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy tags allows for the relative quantification of each cysteine-containing peptide between the two samples, appearing as a characteristic doublet in the mass spectrum.

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} Caption: Overall workflow for isoTOP-ABPP experiments.

Detailed Experimental Protocol

This protocol outlines a typical competitive isoTOP-ABPP experiment to identify the targets of a cysteine-reactive compound.

Reagents and Materials

Reagent/Material	Recommended Specifications
Cell Culture/Lysis	
Cell Lysis Buffer	PBS, pH 7.4 (without amines like Tris)[19]
Protease Inhibitor Cocktail	EDTA-free, 1X final concentration
Labeling & Click Chemistry	
Iodoacetamide-Alkyne (IA-alkyne)	10 mM stock in DMSO
Test Compound (Inhibitor)	Stock in DMSO
Tris(2-carboxyethyl)phosphine (TCEP)	50 mM stock in water, freshly prepared
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)	2 mM stock in 1:4 DMSO:t-butanol[19]
Copper(II) Sulfate (CuSO ₄)	50 mM stock in water
Azide-TEV-Biotin Tags (Light & Heavy)	1 mM stock in DMSO
Enrichment & Digestion	
Streptavidin Agarose or Magnetic Beads	High binding capacity[20]
Wash Buffer 1 (High Salt/Detergent)	1% SDS in PBS
Wash Buffer 2 (Urea)	8 M Urea in 100 mM Tris, pH 8.0
Wash Buffer 3 (Final)	PBS
Sequencing Grade Trypsin	1 µg/µL stock in 1 mM HCl
TEV Protease	Activity-tested
Mass Spectrometry	
Formic Acid (FA)	LC-MS Grade
Acetonitrile (ACN)	LC-MS Grade

Step-by-Step Methodology

A. Proteome Preparation and Labeling (Day 1)

- **Harvest Cells:** Harvest cells and wash 3x with cold PBS. Prepare cell pellets corresponding to 1-2 mg of protein per condition.
- **Lyse Cells:** Resuspend cell pellets in 990 μ L of cold PBS. Lyse by probe sonication on ice (e.g., 3 x 15-second pulses).
- **Determine Protein Concentration:** Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
- **Normalize Proteomes:** Adjust the concentration of all proteome samples to 2 mg/mL with cold PBS.
- **Competitive Inhibition (Treated Sample):** To the "Treated" sample, add your test compound to the desired final concentration. Add an equivalent volume of DMSO to the "Control" sample. Incubate for 30 minutes at 37°C.
 - **Expert Insight:** This pre-incubation step allows your compound of interest to bind to its targets, blocking them from subsequent labeling by the IA-alkyne probe.
- **IA-Alkyne Labeling:** Add IA-alkyne probe to both "Control" and "Treated" samples to a final concentration of 100 μ M. Incubate for 1 hour at room temperature, protected from light.
 - **Expert Insight:** IA-alkyne is a pan-cysteine reactive probe. The concentration and time are optimized to label the most reactive cysteines without causing widespread protein denaturation.

B. CuAAC Click Chemistry (Day 1)

- **Prepare Click Cocktail:** For each 1 mL sample, prepare the click-chemistry cocktail by adding reagents in the following order.[\[19\]](#)
 - 100 μ L of Azide-TEV-Biotin Tag (Light for Control, Heavy for Treated)
 - 60 μ L of TBTA solution
 - 20 μ L of TCEP solution

- 20 μL of CuSO_4 solution
- Initiate Reaction: Add 200 μL of the appropriate cocktail to each proteome sample. Vortex briefly.
- Incubate: Allow the reaction to proceed for 1 hour at room temperature.

C. Protein Precipitation and Enrichment (Day 1-2)

- Precipitate Protein: Precipitate the protein by adding 4 volumes of ice-cold methanol and incubating at -80°C for 2 hours or -20°C overnight.
- Pellet and Resuspend: Centrifuge at 4,000 x g for 10 min to pellet the protein. Decant the supernatant. Resuspend the pellet in 500 μL of PBS containing 1.2% SDS by sonicating.
- Combine and Enrich: Combine the "Light" (Control) and "Heavy" (Treated) samples. Add 100 μL of pre-washed streptavidin bead slurry. Incubate for 1.5 hours at room temperature on a rotator.
- Wash Beads: Pellet the beads and wash sequentially with:
 - 1 mL of 1% SDS in PBS
 - 1 mL of 8 M Urea
 - 3 x 1 mL of PBS
 - Expert Insight: This stringent wash series is critical to remove non-specifically bound proteins, which are a primary source of background noise in proteomics experiments.

D. On-Bead Digestion (Day 2-3)

- Reduce and Alkylate: Resuspend beads in 500 μL PBS. Add TCEP to 5 mM and incubate for 20 min. Add Iodoacetamide (non-alkyne version) to 10 mM and incubate for 30 min in the dark. This step ensures disulfide bonds are broken and all cysteines not labeled by the probe are capped.

- **Trypsin Digestion:** Wash beads 3x with PBS and 2x with 100 mM TEAB buffer. Resuspend in 200 μ L TEAB. Add 2 μ g of trypsin. Digest overnight at 37°C with shaking.
- **Wash and TEV Elution:** Centrifuge and discard the supernatant (containing non-labeled peptides). Wash beads 3x with PBS. Resuspend in 100 μ L of TEV reaction buffer containing 2 μ g of TEV protease. Incubate for 4 hours at 30°C to cleave and release the probe-labeled peptides.
- **Collect Peptides:** Centrifuge the beads and collect the supernatant containing your target peptides. Perform a second elution with 100 μ L of water and combine the supernatants.
- **Sample Cleanup:** Acidify the sample with formic acid and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Data Analysis and Interpretation

- **Database Searching:** Raw MS data should be searched against a relevant protein database (e.g., UniProt Human). The search parameters must include the mass modifications corresponding to the IA-alkyne probe adduct on cysteine, as well as the light and heavy TEV-cleaved tags.
- **Quantification:** The relative abundance of a labeled peptide in the two samples is determined by calculating the ratio of the areas of the heavy and light isotopic peaks (H/L ratio).
- **Identifying Targets:** A target of the test compound will show a significantly reduced H/L ratio compared to the general population of labeled peptides. This indicates that the compound occupied the cysteine's active site, preventing it from being labeled by the IA-alkyne probe in the "Treated" sample. Ratios are typically log₂ transformed for visualization in volcano plots.

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} Caption: Principle of competitive profiling with isoTOP-ABPP.

Controls and Validation

- No-Probe Control: A sample that goes through the entire workflow without the addition of IA-alkyne is essential to identify proteins that non-specifically bind to the streptavidin beads.
- DMSO-only vs. DMSO-only Control: Comparing two identical DMSO-treated samples, one labeled with the light tag and the other with the heavy tag, is crucial for establishing the baseline H/L ratio distribution. Ideally, all ratios should be centered around 1.
- Dose-Response: Validating putative targets by performing the experiment with varying concentrations of the test compound should demonstrate a dose-dependent decrease in the H/L ratio for true targets.

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